1-(7-Hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone
CAS No.: 932736-65-7
Cat. No.: VC2796711
Molecular Formula: C7H6N4O2
Molecular Weight: 178.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 932736-65-7 |
|---|---|
| Molecular Formula | C7H6N4O2 |
| Molecular Weight | 178.15 g/mol |
| IUPAC Name | (6Z)-6-(1-hydroxyethylidene)-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |
| Standard InChI | InChI=1S/C7H6N4O2/c1-4(12)5-2-8-7-9-3-10-11(7)6(5)13/h2-3,12H,1H3/b5-4- |
| Standard InChI Key | WGODPUXRWOWIEZ-PLNGDYQASA-N |
| Isomeric SMILES | C/C(=C/1\C=NC2=NC=NN2C1=O)/O |
| SMILES | CC(=C1C=NC2=NC=NN2C1=O)O |
| Canonical SMILES | CC(=C1C=NC2=NC=NN2C1=O)O |
Introduction
Chemical Structure and Properties
Structural Features
1-(7-Hydroxy triazolo[1,5-a]pyrimidin-6-yl)ethanone (CAS No. 932736-65-7) possesses a molecular formula of C7H6N4O2 and a molecular weight of 178.15 g/mol. The compound's structure features a triazolopyrimidine core with specific functional group substitutions:
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A bicyclic system formed by the fusion of a triazole ring with a pyrimidine ring
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A hydroxy group at position 7 of the triazolopyrimidine system
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An ethanone (acetyl) group at position 6 of the triazolopyrimidine system
The IUPAC name for this compound is (6Z)-6-(1-hydroxyethylidene)- triazolo[1,5-a]pyrimidin-7-one, reflecting its tautomeric form with a hydroxyethylidene group.
Physical and Chemical Properties
The physical and chemical properties of 1-(7-Hydroxy triazolo[1,5-a]pyrimidin-6-yl)ethanone are summarized in Table 1.
Table 1: Physical and Chemical Properties of 1-(7-Hydroxy triazolo[1,5-a]pyrimidin-6-yl)ethanone
Data sourced from compound information databases
Structural Comparison with Related Compounds
The structure of 1-(7-Hydroxy triazolo[1,5-a]pyrimidin-6-yl)ethanone distinguishes it from related triazolopyrimidine derivatives. For comparative purposes, Table 2 highlights the structural differences between this compound and other related triazolopyrimidines.
Table 2: Structural Comparison of 1-(7-Hydroxy triazolo[1,5-a]pyrimidin-6-yl)ethanone with Related Compounds
Synthesis Methods
General Synthetic Approaches
The synthesis of 1-(7-Hydroxy triazolo[1,5-a]pyrimidin-6-yl)ethanone can be approached through various methods based on established protocols for similar triazolopyrimidine derivatives. These synthetic strategies typically involve cyclization reactions using appropriate precursors under specific reaction conditions.
Cyclization of 3-Amino-1,2,4-triazole Derivatives
One of the most common approaches for synthesizing triazolopyrimidine derivatives involves the reaction of 3-amino-1,2,4-triazole with suitable β-keto esters or related compounds. Based on synthetic protocols for similar compounds, the synthesis of 1-(7-Hydroxy triazolo[1,5-a]pyrimidin-6-yl)ethanone might involve:
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Condensation of 3-amino- triazole with a substituted ethyl acetoacetate derivative
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Cyclization to form the triazolopyrimidine ring system
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Introduction or modification of functional groups to achieve the desired substitution pattern
This approach has been successfully employed for the synthesis of related compounds such as 7-hydroxy- triazolo[1,5-a]pyrimidines .
Alternative Synthetic Routes
Several alternative methods for synthesizing triazolopyrimidine derivatives have been reported in the literature:
Chalcone-Based Synthesis
A series of 1,2,4-triazolo[1,5-a]pyrimidine derivatives have been synthesized by reacting chalcones with 3-phenyl-1,2,4-triazole-5-amine . This method involves:
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Preparation of chalcones by reacting substituted acetophenones with aryl aldehydes
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Cyclocondensation of amino triazole with the chalcone derivatives
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Formation of the triazolopyrimidine ring system through a sequence involving nucleophilic addition, cyclization, and aromatization
One-Step Synthesis Procedures
Recent advances have led to the development of efficient one-step procedures for synthesizing various triazolopyrimidine derivatives . These streamlined methods could potentially be adapted for the synthesis of 1-(7-Hydroxy triazolo[1,5-a]pyrimidin-6-yl)ethanone by selecting appropriate starting materials and reaction conditions.
Synthetic Challenges and Considerations
The synthesis of 1-(7-Hydroxy triazolo[1,5-a]pyrimidin-6-yl)ethanone presents several challenges:
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Regioselectivity: Controlling the position of substituents on the triazolopyrimidine ring
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Functional group compatibility: Ensuring compatibility between the hydroxy and ethanone groups
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Purification: Developing efficient methods for the isolation and purification of the target compound
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for confirming the structure of 1-(7-Hydroxy triazolo[1,5-a]pyrimidin-6-yl)ethanone. Key expected features in its NMR spectra include:
¹H NMR Spectrum:
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A singlet at approximately δ 2.0-2.5 ppm corresponding to the methyl protons of the ethanone group
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A broad singlet at approximately δ 9.0-11.0 ppm for the hydroxy proton
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Signals at approximately δ 7.0-9.0 ppm for the aromatic protons of the triazolopyrimidine core
¹³C NMR Spectrum:
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A signal at approximately δ 20-30 ppm for the methyl carbon of the ethanone group
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A signal at approximately δ 190-200 ppm for the carbonyl carbon of the ethanone group
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Multiple signals in the range δ 110-160 ppm corresponding to the carbons of the triazolopyrimidine ring system
Infrared (IR) Spectroscopy
IR spectroscopy can identify the functional groups present in 1-(7-Hydroxy triazolo[1,5-a]pyrimidin-6-yl)ethanone. Key expected IR absorption bands include:
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O-H stretching vibration at approximately 3200-3600 cm⁻¹
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C=O stretching vibration at approximately 1680-1700 cm⁻¹
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C=N and C=C stretching vibrations at approximately 1550-1650 cm⁻¹
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For 1-(7-Hydroxy triazolo[1,5-a]pyrimidin-6-yl)ethanone, key features would include:
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Molecular ion peak at m/z 178, corresponding to its molecular weight
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Fragment ions resulting from the loss of the acetyl group or other fragmentation pathways
Chromatographic Analysis
Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are valuable for assessing the purity of 1-(7-Hydroxy triazolo[1,5-a]pyrimidin-6-yl)ethanone and monitoring reaction progress during its synthesis.
X-ray Crystallography
X-ray crystallography can provide definitive structural information, including bond lengths, bond angles, and the three-dimensional arrangement of atoms in the molecule. This technique is particularly valuable for confirming the tautomeric form of the compound in the solid state.
Chemical Reactivity
Reactivity of the Hydroxy Group
The hydroxy group at position 7 of 1-(7-Hydroxy triazolo[1,5-a]pyrimidin-6-yl)ethanone can participate in various reactions typical of alcohols:
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Esterification: Reaction with carboxylic acids or acid chlorides to form esters
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Etherification: Reaction with alkyl halides in the presence of a base to form ethers
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Dehydration: Under acidic conditions, potentially leading to elimination reactions
Reactivity of the Ethanone Group
The ethanone group at position 6 can undergo typical carbonyl reactions:
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Nucleophilic Addition: Reaction with nucleophiles such as hydride, organometallic reagents, or amines
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Reduction: Conversion to secondary alcohols using reducing agents like sodium borohydride
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Oxidation: Transformation to carboxylic acids using oxidizing agents
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Condensation Reactions: Formation of imines, hydrazones, or oximes with appropriate nucleophiles
Reactivity of the Triazolopyrimidine Core
The triazolopyrimidine core contains multiple nitrogen atoms that can act as nucleophiles or coordinate with metals:
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N-Alkylation: Reaction with alkyl halides to form N-alkylated derivatives
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N-Acylation: Reaction with acylating agents to form N-acylated derivatives
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Coordination Chemistry: Formation of complexes with transition metals through coordination of the nitrogen atoms
Tautomerism
1-(7-Hydroxy triazolo[1,5-a]pyrimidin-6-yl)ethanone can exist in different tautomeric forms due to the presence of the hydroxy group and multiple nitrogen atoms in the heterocyclic system. This tautomerism can significantly influence its reactivity and properties.
Table 3: Potential Chemical Reactions of 1-(7-Hydroxy triazolo[1,5-a]pyrimidin-6-yl)ethanone
| Functional Group | Reaction Type | Reagents | Expected Products |
|---|---|---|---|
| Hydroxy (7-position) | Esterification | Acid chlorides (R-COCl) | 7-Acyloxy derivatives |
| Hydroxy (7-position) | Etherification | Alkyl halides (R-X), Base | 7-Alkoxy derivatives |
| Ethanone (6-position) | Reduction | NaBH₄, LiAlH₄ | Secondary alcohol derivatives |
| Ethanone (6-position) | Condensation | NH₂NH₂, NH₂OH | Hydrazone or oxime derivatives |
| Triazolopyrimidine core | N-Alkylation | Alkyl halides (R-X) | N-alkylated derivatives |
| Triazolopyrimidine core | Coordination | Metal salts | Metal complexes |
Biological Activity
Enzyme Inhibition Activity
One of the most significant biological activities of triazolopyrimidine derivatives is their ability to inhibit various enzymes. Of particular importance is the inhibition of dihydroorotate dehydrogenase (DHODH), an essential enzyme in the de novo pyrimidine biosynthesis pathway.
Triazolopyrimidine-based DHODH inhibitors have shown efficacy in the treatment of conditions such as rheumatoid arthritis and malaria . For example, the compound (5-methyl- triazolo[1,5-a]pyrimidin-7-yl)-naphthalen-2-yl-amine (DSM 1) has demonstrated potent and species-selective inhibition of Plasmodium falciparum DHODH with an IC₅₀ of 0.047 ± 0.022 μM .
Anticancer Activity
Triazolopyrimidine derivatives have shown promising anticancer activity through various mechanisms, including inhibition of tubulin polymerization and induction of apoptosis. Studies on related compounds have demonstrated significant antiproliferative effects against various cancer cell lines, with IC₅₀ values in the low micromolar to nanomolar range.
Structure-Activity Relationships
Understanding the structure-activity relationships (SARs) of triazolopyrimidine derivatives is crucial for the rational design of more potent and selective compounds. Key structural features that influence the biological activity of these compounds include:
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The substitution pattern on the triazolopyrimidine core
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The nature of functional groups at positions 5, 6, and 7
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The presence of additional rings or substituents that can modulate physicochemical properties
For 1-(7-Hydroxy triazolo[1,5-a]pyrimidin-6-yl)ethanone, the hydroxy group at position 7 and the ethanone group at position 6 are expected to significantly influence its biological activity profile.
Table 4: Potential Biological Activities of 1-(7-Hydroxy triazolo[1,5-a]pyrimidin-6-yl)ethanone Based on Related Compounds
Applications and Future Prospects
Pharmaceutical Applications
The diverse biological activities of triazolopyrimidine derivatives make 1-(7-Hydroxy[1, triazolo[1,5-a]pyrimidin-6-yl)ethanone a compound of interest for pharmaceutical applications. Potential therapeutic areas include:
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Antimicrobial Therapy: Development of new antibacterial or antifungal agents to address antimicrobial resistance
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Cancer Treatment: Exploration of anticancer properties through inhibition of key enzymes or signaling pathways
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Anti-inflammatory Agents: Investigation of potential anti-inflammatory properties for the treatment of inflammatory disorders
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Antiparasitic Drugs: Development of selective inhibitors of parasite-specific enzymes, such as DHODH in Plasmodium species
Building Block for Chemical Synthesis
1-(7-Hydroxy triazolo[1,5-a]pyrimidin-6-yl)ethanone can serve as a valuable building block for the synthesis of more complex derivatives with enhanced biological activities or improved physicochemical properties. The presence of reactive functional groups (hydroxy and ethanone) provides opportunities for diverse chemical modifications.
Future Research Directions
Several promising research directions for 1-(7-Hydroxy triazolo[1,5-a]pyrimidin-6-yl)ethanone include:
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Comprehensive Biological Evaluation: Systematic assessment of its antimicrobial, anticancer, enzyme inhibitory, and other biological activities
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Structure-Activity Relationship Studies: Synthesis and evaluation of derivatives with modifications at various positions to establish detailed structure-activity relationships
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Mechanism of Action Studies: Investigation of the molecular mechanisms underlying its biological activities
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Drug Delivery Systems: Exploration of novel formulation approaches to enhance solubility, stability, and bioavailability
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Combination Therapy: Evaluation of synergistic effects when combined with established therapeutic agents
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